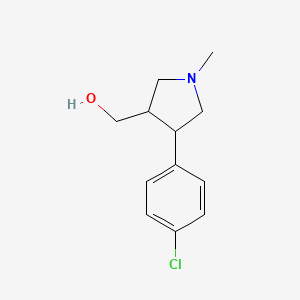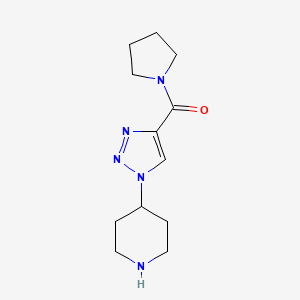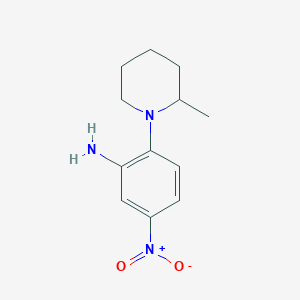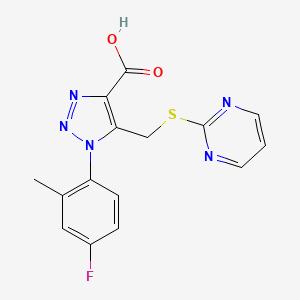
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-环丙基-2-氧代咪唑烷-1-基)甲基)苯甲酸是一种化学化合物,分子式为C14H16N2O3,分子量为260.29 g/mol 。该化合物具有一个连接到环丙基取代的咪唑烷酮环的苯甲酸部分,使其成为各种化学和药物研究的有趣课题。
准备方法
合成路线和反应条件
4-((3-环丙基-2-氧代咪唑烷-1-基)甲基)苯甲酸的合成通常涉及苯甲酸衍生物与环丙基取代的咪唑烷酮的反应。 一种常见的方法包括在没有配体的条件下,由氧化亚铜(Cu2O)催化的Ullmann-Goldberg偶联反应 。 反应条件通常包括使用乙腈(MeCN)作为溶剂,取代先前使用的1,4-二噁烷 。
工业生产方法
对于大规模生产,该工艺进行了优化以提高产量并降低成本。 使用廉价的催化剂如Cu2O和减少试剂用量是该化合物工业合成中的关键改进 。
化学反应分析
反应类型
4-((3-环丙基-2-氧代咪唑烷-1-基)甲基)苯甲酸会发生各种化学反应,包括:
氧化: 该反应通常涉及使用氧化剂如高锰酸钾(KMnO4)或三氧化铬(CrO3)。
还原: 常见的还原剂包括氢化铝锂(LiAlH4)和硼氢化钠(NaBH4)。
取代: 亲核取代反应可能会发生,特别是在苯甲酸部分,使用如氢氧化钠(NaOH)或碳酸钾(K2CO3)的试剂。
常用试剂和条件
氧化: 酸性或中性条件下的KMnO4。
还原: 干燥的乙醚中的LiAlH4或甲醇中的NaBH4。
取代: 水溶液或醇溶液中的NaOH或K2CO3。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。
科学研究应用
作用机制
4-((3-环丙基-2-氧代咪唑烷-1-基)甲基)苯甲酸的作用机制涉及其与特定分子靶标和途径的相互作用。 该化合物可能作为酶抑制剂或受体调节剂,影响各种生化过程 。确切的分子靶标和途径取决于其使用的特定应用和环境。
相似化合物的比较
类似化合物
独特性
4-((3-环丙基-2-氧代咪唑烷-1-基)甲基)苯甲酸是独特的,因为它具有环丙基取代,这赋予了独特的空间和电子特性
属性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
4-[(3-cyclopropyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)11-3-1-10(2-4-11)9-15-7-8-16(14(15)19)12-5-6-12/h1-4,12H,5-9H2,(H,17,18) |
InChI 键 |
DCCZJPNUWCGNEM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2CCN(C2=O)CC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)


![(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B11788717.png)


![5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B11788745.png)
